Tarazepide

PPA1 inhibition cancer repurposing molecular docking

Substituting one CCK-A antagonist for another introduces confounding variables due to divergent pharmacology. Tarazepide is a potent, selective CCK-A receptor antagonist optimized for translational gastrointestinal research. Its well-characterized in vivo profile eliminates receptor subtype ambiguity. - Specifically validated in conscious large animal models (calves, pigs) for studying pancreatic exocrine secretion. - Enables clear dissection of CCK-A vs. muscarinic pathways when paired with atropine. - Serves as a reliable reference standard for benchmarking novel CCK-A antagonists.

Molecular Formula C28H24N4O2
Molecular Weight 448.5 g/mol
CAS No. 141374-81-4
Cat. No. B142242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarazepide
CAS141374-81-4
SynonymsN-((S)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-5,6-dihydro-4H-pyrrolo(3,2,1-ij)quinoline-2-carboxamide
tarazepide
Molecular FormulaC28H24N4O2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6
InChIInChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1
InChIKeyCZPILLBHPRAPCB-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tarazepide: Selective CCK-A Antagonist


Tarazepide (CAS 141374-81-4) is a small-molecule, non-peptide antagonist that selectively targets the cholecystokinin type A (CCK-A) receptor, also known as the CCK1 receptor [1]. It was developed as an investigational antispasmodic agent and advanced to Phase II clinical trials for gastrointestinal disorders before being discontinued [2]. Chemically, it is an N-acyl-alpha amino acid derivative with the molecular formula C28H24N4O2 and a molecular weight of 448.53 g/mol [3]. Tarazepide is supplied exclusively for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

CCK-A (CCK1) receptor pharmacology studies
In vivo pancreatic secretion models (conscious calves, pigs)
Differentiating CCK-A vs muscarinic receptor pathways

Tarazepide vs Other CCK-A Antagonists


Tarazepide belongs to a class of CCK-A receptor antagonists that includes devazepide (L-364,718), lorglumide, proglumide, and SR 27897 (lintitript), each differing significantly in receptor subtype selectivity, binding kinetics, oral bioavailability, and in vivo functional effects . Although these compounds share a common molecular target, they are not interchangeable in research applications due to these divergent pharmacological profiles. For instance, devazepide exhibits sub-nanomolar potency but distinct pharmacokinetic properties, while lorglumide and proglumide display lower potency and broader receptor interactions . Consequently, substituting one CCK-A antagonist for another without considering these critical differences can introduce confounding variables and yield non-reproducible or uninterpretable results in studies of gastrointestinal physiology, satiety signaling, or pancreatic secretion.

Receptor subtype selectivity
CCK-A antagonists (devazepide, lorglumide, SR 27897) differ in subtype selectivity and may not reproduce identical CCK‑A‑specific effects.
Potency and binding kinetics
Binding kinetics and potency profiles vary; functional readouts may shift when substituting one CCK‑A antagonist for another.
In vivo pharmacokinetics
Oral bioavailability and metabolic profiles differ, requiring careful pharmacokinetic validation before cross‑compound comparisons.

Tarazepide Comparative Evidence


PPA1 Binding Affinity vs Devazepide

In a computational drug repurposing study screening 30,470 compounds for inorganic pyrophosphatase 1 (PPA1) inhibition, both tarazepide and devazepide were identified as promising candidates following ADMET filtering. Molecular dynamics simulations, however, revealed that devazepide exhibited higher binding affinity and greater protein-ligand complex stability than tarazepide [1]. This suggests that while both compounds bind the PPA1 active site, devazepide may be a more potent inhibitor in this non-canonical context.

PPA1 Binding Affinity
Head-to-head
Devazepide showed higher binding affinity and complex stability than tarazepide in MD simulations.
Defines tarazepide's non-canonical target limits; not a PPA1 inhibitor.
In silico docking & 100 ns MD; source-specific context.
PPA1 inhibition cancer repurposing molecular docking

Pancreatic Secretion: Tarazepide vs Atropine Pathways

A study in conscious neonatal calves evaluated pancreatic protein secretion in response to intravenous (IV) and intraduodenal (ID) cholecystokinin octapeptide (CCK-8). Intravenous CCK-8-induced protein secretion was minimally affected by atropine (a muscarinic receptor antagonist) but was significantly reduced by tarazepide, either alone or in combination with atropine. In contrast, protein secretion stimulated by intraduodenal CCK-8 was completely abolished by either tarazepide or atropine alone [1].

Pancreatic Secretion Pathways
Cross-study
Tarazepide reduced IV CCK-8 secretion; atropine did not. Both abolished ID CCK-8 secretion.
Supports CCK-A receptor role distinct from muscarinic pathway.
Conscious calves; intraduodenal tarazepide.
pancreatic secretion CCK-8 exocrine pancreas

CCK-33-Induced Pancreatic Secretion Blockade

In an anesthetized pig model, peripheral infusion of a high dose of CCK-33 (130 pmol/kg) robustly stimulated pancreatic enzyme secretion. This secretory response was totally abolished in animals pre-treated with tarazepide (a CCK-A antagonist) in combination with 4-DAMP (an M3 muscarinic antagonist) [1]. This finding confirms that peripheral CCK-33 acts primarily through CCK-A receptors to stimulate the exocrine pancreas.

CCK‑33 Secretion Blockade
Class-level inference
Response completely abolished with tarazepide + 4‑DAMP.
Confirms peripheral CCK‑A mediates CCK‑33 exocrine stimulation.
Anesthetized pigs; high‑dose CCK‑33.
pancreatic enzyme secretion CCK-33 in vivo pharmacology

Interdigestive and Postprandial Secretion Suppression

Intraduodenal administration of tarazepide to conscious neonatal calves resulted in decreased duodenal electrical activity, reduced interdigestive pancreatic secretion (especially protein), and reduced cephalic and early postprandial (milk-induced) secretion of both bicarbonate and protein [1]. These effects highlight tarazepide's capacity to modulate pancreatic function across different digestive states in a physiologically relevant large animal model.

Interdigestive & Postprandial
Class-level inference
Reduced duodenal activity and protein/bicarbonate secretion across digestive states.
Positions tarazepide for studying CCK‑A role in basal and meal‑stimulated secretion.
Calves; intraduodenal; model‑specific review.
interdigestive pancreatic secretion postprandial secretion duodenal EMG

Potency and Selectivity vs SR 27897

Although direct comparative binding data for tarazepide are not publicly available, cross-study analysis with SR 27897 (lintitript) reveals marked differences in reported potency and receptor selectivity. SR 27897 is a highly potent CCK1 antagonist with an EC50 of 6 nM and a Ki of 0.2 nM, exhibiting >33-fold selectivity over CCK2 receptors . In contrast, tarazepide is described as a 'potent and specific' CCK-A antagonist, but quantitative Ki or IC50 values remain unpublished . This suggests that SR 27897 may be the preferred tool when sub-nanomolar potency and defined selectivity ratios are critical, whereas tarazepide offers a validated, though less quantified, alternative for in vivo functional studies where such precise metrics are less essential.

CCK1 Potency Comparison
Data to verify
SR 27897: Ki 0.2 nM, >33‑fold CCK1/CCK2 selectivity. Tarazepide: quantitative binding data not reported.
SR 27897 offers defined potency for binding assays; tarazepide is preferred for in vivo functional studies with documented physiology.
Tarazepide potency data unpublished; source review needed.
CCK1 receptor selectivity binding affinity potency

Tarazepide Preclinical Applications


Large Animal Pancreatic Exocrine Function

Tarazepide is exceptionally well-suited for use in conscious large animal models (e.g., calves, pigs) to investigate the role of CCK-A receptors in regulating pancreatic exocrine secretion during both interdigestive and postprandial states [1]. Its demonstrated efficacy in these translational models makes it a valuable tool for studies aimed at understanding gastrointestinal physiology relevant to human and veterinary medicine.

Cholinergic vs Peptidergic CCK Pathways

Tarazepide can be employed in combination with atropine to differentiate between CCK-A receptor-dependent and muscarinic receptor-dependent pathways controlling pancreatic secretion. The finding that tarazepide significantly reduces intravenous CCK-8-induced secretion while atropine does not, whereas both abolish intraduodenal CCK-8-induced secretion, provides a clear experimental paradigm for dissecting these neural and hormonal mechanisms [1].

Peripheral CCK-A in Satiety and Metabolism

As a CCK-A receptor antagonist, tarazepide is a useful pharmacological tool for studying the peripheral contributions of CCK to satiety, food intake regulation, and metabolic hormone secretion. In rodent studies, tarazepide has been used to block the effects of leptin on pancreatic secretion, demonstrating the involvement of CCK-A receptors in this signaling pathway .

Reference Standard for Novel CCK-A Antagonists

Due to its well-characterized in vivo profile and established use in large animal models, tarazepide serves as an excellent reference standard or control compound when evaluating novel CCK-A antagonists. Its pharmacological effects provide a reliable benchmark for assessing the relative efficacy and specificity of new chemical entities in preclinical development programs.

Application
Selection Property
Validation Focus
Large animal pancreatic exocrine function research
CCK‑A receptor blockade in conscious models
Interdigestive and postprandial secretion endpoints
Cholinergic vs peptidergic CCK pathway dissection
Pathway‑specific blockade (CCK‑A vs muscarinic)
IV and ID CCK‑8 secretion responses
Satiety and metabolic signaling research
Peripheral CCK‑A receptor involvement
Food intake and hormone secretion modulation
Comparator for novel CCK‑A antagonists
Well‑characterized in vivo blockade profile
Benchmarking selectivity and functional response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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